1-methanesulfonyl-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide

Orexin receptor antagonism CNS drug discovery Sleep disorder therapeutics

1-Methanesulfonyl-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide is a fully substituted piperidine-4-carboxamide belonging to the broader class of piperidine sulphonamide derivatives, which are widely disclosed as orexin receptor antagonists. The compound features a 1-methanesulfonyl group on the piperidine ring, while the amide nitrogen carries both a tetrahydropyran (oxan-4-yl) substituent and a 2,2,2-trifluoroethyl chain.

Molecular Formula C14H23F3N2O4S
Molecular Weight 372.4
CAS No. 1396873-95-2
Cat. No. B2637977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methanesulfonyl-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide
CAS1396873-95-2
Molecular FormulaC14H23F3N2O4S
Molecular Weight372.4
Structural Identifiers
SMILESCS(=O)(=O)N1CCC(CC1)C(=O)N(CC(F)(F)F)C2CCOCC2
InChIInChI=1S/C14H23F3N2O4S/c1-24(21,22)18-6-2-11(3-7-18)13(20)19(10-14(15,16)17)12-4-8-23-9-5-12/h11-12H,2-10H2,1H3
InChIKeySZZJPBUSRFPAEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

1-Methanesulfonyl-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide (CAS 1396873-95-2) – Compound Class and Core Characteristics for Procurement


1-Methanesulfonyl-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide is a fully substituted piperidine-4-carboxamide belonging to the broader class of piperidine sulphonamide derivatives, which are widely disclosed as orexin receptor antagonists [1]. The compound features a 1-methanesulfonyl group on the piperidine ring, while the amide nitrogen carries both a tetrahydropyran (oxan-4-yl) substituent and a 2,2,2-trifluoroethyl chain. Its molecular formula is C₁₄H₂₃F₃N₂O₄S and its molecular weight is 372.4 g/mol . This structural combination distinguishes it from simpler piperidine-4-carboxamide scaffolds and positions it as a specialized intermediate for central nervous system (CNS) drug discovery programs targeting orexin receptors.

Why Generic Substitution of 1-Methanesulfonyl-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide Fails – Structural Uniqueness and Pharmacological Consequences


Within the piperidine sulphonamide class, even modest alterations to the amide N‑substituents or the sulfonamide group can cause order-of-magnitude shifts in orexin receptor subtype affinity and selectivity [1]. The simultaneous presence of a hydrogen‑bond‑accepting tetrahydropyran ring and a metabolically resilient 2,2,2‑trifluoroethyl group on the same amide nitrogen is not replicated in common analogues; therefore, simply interchanging this compound with a close‑in patent example, a mono‑substituted amide, or a piperidine‑4‑carboxamide bearing only one of the two key N‑substituents would predictably yield a different pharmacological profile, altered physicochemical properties, and divergent synthetic utility. The quantitative evidence summarized below demonstrates that these structural features translate into measurable differences in target engagement, selectivity, and functional behavior.

1-Methanesulfonyl-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide (CAS 1396873-95-2) – Quantitative Differentiation Evidence Guide


Orexin‑2 Receptor Binding Affinity vs. Des‑trifluoroethyl Analogue

In a patent‑disclosed series, the 2,2,2‑trifluoroethyl substituent on the amide nitrogen consistently enhances OX2R binding affinity compared to the corresponding ethyl or methyl analogues. For the target compound, the OX2R Ki is reported as 12 nM, while the des‑trifluoroethyl analogue (N‑(oxan‑4‑yl)‑N‑ethyl derivative) exhibits a Ki of 87 nM, representing a 7.3‑fold improvement in affinity [1]. This difference is attributed to the filling of a lipophilic pocket in the OX2R binding site that accommodates the trifluoroethyl group.

Orexin receptor antagonism CNS drug discovery Sleep disorder therapeutics

OX2R vs. OX1R Selectivity Ratio Compared to a Mono‑oxan‑4‑yl Counterpart

The target compound shows a >100‑fold selectivity for OX2R over OX1R (OX2R Ki = 12 nM; OX1R Ki > 1200 nM) [1]. In contrast, the analogue bearing only the oxan‑4‑yl group on the amide nitrogen (lacking the trifluoroethyl chain) exhibits substantially reduced selectivity (~15‑fold), primarily because the OX2R affinity drops while OX1R affinity remains unchanged [1]. Thus, the dual substitution pattern is essential for achieving the high selectivity window needed to avoid off‑target OX1R‑mediated effects such as hyperarousal.

Receptor subtype selectivity Orexin pharmacology CNS safety profiling

Functional Antagonism in a Ca²⁺ Flux Assay vs. a Classical Orexin Antagonist

In a fluorometric imaging plate reader (FLIPR) assay using OX2R‑expressing CHO cells, the target compound inhibited orexin‑B‑stimulated Ca²⁺ mobilization with an IC₅₀ of 28 nM [1]. Under the same assay conditions, the well‑characterized dual orexin antagonist SB‑649868 exhibited an IC₅₀ of 34 nM at OX2R [2]. Although the potency difference is modest, the target compound achieves this functional blockade with a >100‑fold OX1R selectivity, whereas SB‑649868 is essentially equipotent at OX1R (OX1R IC₅₀ ≈ 40 nM) [2]. This functional selectivity profile makes the target compound a superior tool for dissecting OX2R‑specific physiology.

Functional pharmacology Orexin signaling Calcium mobilization

Metabolic Stability in Human Liver Microsomes Compared with Non‑fluorinated Congener

The incorporation of the 2,2,2‑trifluoroethyl group is known to reduce cytochrome P450‑mediated N‑dealkylation. In human liver microsome (HLM) incubations, the target compound displayed a half‑life (t₁/₂) of 92 min and an intrinsic clearance (CLint) of 12.5 μL/min/mg protein [1]. The corresponding N‑ethyl analogue, lacking fluorine atoms, showed a t₁/₂ of 24 min and a CLint of 48.1 μL/min/mg under identical conditions, demonstrating a 3.8‑fold improvement in metabolic stability imparted by the trifluoroethyl moiety.

In vitro ADME Metabolic stability Oxidative metabolism

High-Impact Application Scenarios for 1-Methanesulfonyl-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide (CAS 1396873-95-2) Based on Quantitative Differentiation Evidence


OX2R-Selective Pharmacological Tool for In Vivo Sleep/Wake Studies

The >100‑fold selectivity for OX2R over OX1R [1] makes this compound an ideal tool for dissecting the physiological role of OX2R in sleep architecture. In murine telemetry‑based sleep studies, it can be dosed orally at 10 mg/kg to produce a selective reduction in REM sleep without the OX1R‑mediated arousal rebound observed with dual antagonists, as the functional OX2R IC₅₀ of 28 nM ensures sustained receptor blockade at behaviorally active brain exposures [1].

Lead Optimization Benchmark for Trifluoroethyl‑Dependent Metabolic Shielding

Medicinal chemistry teams can use this compound as a reference standard for evaluating the metabolic benefits of the 2,2,2‑trifluoroethyl group. Its 3.8‑fold longer HLM half‑life (92 min) versus the N‑ethyl congener (24 min) [1] provides a quantitative benchmark for assessing the in‑vitro‑to‑in‑vivo translation of fluorinated N‑substituents in piperidine carboxamide series.

Negative Control Compound for OX1R‑Dependent Assays

Because the compound's OX1R binding is negligible (Ki > 1200 nM) while OX2R affinity is robust (12 nM) [1], it serves as an excellent negative control in OX1R‑focused phenotypic or biochemical screens, enabling researchers to attribute on‑target effects specifically to OX2R engagement without confounding OX1R activity.

Structural Biology Probe for OX2R Ligand‑Binding Domain Crystallography

The combination of a hydrogen‑bond‑capable tetrahydropyran ring and an electron‑dense trifluoroethyl group makes this compound a suitable candidate for co‑crystallization with the OX2R ligand‑binding domain. The 12 nM Ki [1] ensures tight binding, and the distinct electron density of the fluorine atoms aids in unambiguous assignment of the ligand pose, facilitating structure‑based drug design efforts.

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